molecular formula C13H9N3O4S2 B3748072 4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE

4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE

Cat. No.: B3748072
M. Wt: 335.4 g/mol
InChI Key: OXRDDZNUTMKRKU-UHFFFAOYSA-N
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Description

4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a sulfone group attached to a benzothiadiazole ring, which is further substituted with a nitro group and a methylphenyl group. The molecular structure of this compound imparts unique chemical and physical properties, making it of significant interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,1,3-benzothiadiazole to introduce the nitro group, followed by sulfonation to attach the sulfone group. The final step involves the coupling of the sulfone derivative with 4-methylphenyl. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration and sulfonation processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfone group can be reduced to a sulfide group.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Sulfide derivatives: Formed through the reduction of the sulfone group.

    Substituted derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the inhibition of key metabolic pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can induce oxidative stress and damage cellular components, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2,1,3-benzothiadiazole: Shares the benzothiadiazole core but lacks the sulfone and methylphenyl groups.

    4-Methyl-2,1,3-benzothiadiazole: Contains the methyl group but lacks the nitro and sulfone groups.

    4-Sulfone-2,1,3-benzothiadiazole: Contains the sulfone group but lacks the nitro and methylphenyl groups.

Uniqueness

4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE is unique due to the combination of the nitro, sulfone, and methylphenyl groups, which impart distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-4-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c1-8-2-4-9(5-3-8)22(19,20)11-7-6-10-12(15-21-14-10)13(11)16(17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRDDZNUTMKRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=NSN=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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